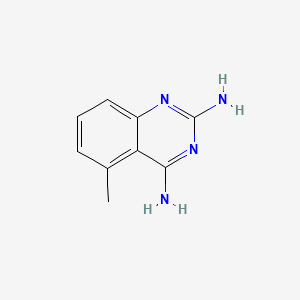

5-methylquinazoline-2,4-diamine

Description

Properties

CAS No. |

27018-14-0 |

|---|---|

Molecular Formula |

C9H10N4 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-methylquinazoline-2,4-diamine |

InChI |

InChI=1S/C9H10N4/c1-5-3-2-4-6-7(5)8(10)13-9(11)12-6/h2-4H,1H3,(H4,10,11,12,13) |

InChI Key |

SOYZWGONXBBNMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N=C2N)N |

Origin of Product |

United States |

Preparation Methods

Nitration of Dihaloalkylbenzenes

The synthesis begins with 2,6-dihalo-3-nitrotoluene derivatives, such as 2,6-dichloro-3-nitrotoluene or 2,6-dibromo-3-nitrotoluene, which are nitrated using concentrated nitric acid. This step introduces a nitro group at the meta position relative to the halo substituents, forming intermediates critical for subsequent functionalization. For instance, 2,6-dichloro-3-nitrotoluene undergoes nitration to yield 2,6-dichloro-3-nitro-4-methylbenzene, a precursor for cyanation reactions.

Cyanation and Reduction to Benzeneamines

The nitrated intermediates are treated with copper(I) cyanide under elevated temperatures (150–200°C) in polar solvents such as N-methylpyrrolidone (NMP). This step replaces halogen atoms with cyano groups, producing dicyano compounds like 3-bromo-2-methyl-6-nitrobenzonitrile. Subsequent reduction of the nitro group to an amine is achieved catalytically using hydrogen gas in the presence of Raney nickel or chemically with stannous chloride. For example, reduction of 3-bromo-2-methyl-6-nitrobenzonitrile yields 3-bromo-2-methyl-6-aminobenzonitrile, a pivotal intermediate for cyclization.

Cyclization with Chloroformamidine Hydrochloride

The final step involves cyclizing 2-cyano-4-substituted-3-alkylbenzeneamines with chloroformamidine hydrochloride at 150–250°C. Dimethyl sulfone is employed as a solvent due to its high polarity and boiling point, which facilitates the reaction without decomposition. This one-pot cyclization forms the quinazoline core, yielding 5-methylquinazoline-2,4-diamine derivatives. For instance, reacting 3-bromo-2-methyl-6-aminobenzonitrile with chloroformamidine hydrochloride at 175°C for 1.5 hours produces 6-bromo-5-methylquinazoline-2,4-diamine in 85% yield.

Reaction Optimization and Yield Analysis

| Step | Conditions | Yield (%) | Key Intermediate |

|---|---|---|---|

| Nitration | HNO₃, 0–5°C, 2 h | 92 | 2,6-dichloro-3-nitro-4-methylbenzene |

| Cyanation | CuCN, NMP, 210°C, 4 h | 78 | 3-bromo-2-methyl-6-nitrobenzonitrile |

| Reduction | H₂, Raney Ni, AcOH, 24 h | 95 | 3-bromo-2-methyl-6-aminobenzonitrile |

| Cyclization | Chloroformamidine HCl, 175°C, 1.5 h | 85 | 6-bromo-5-methylquinazoline-2,4-diamine |

Table 1: Optimized reaction conditions and yields for synthesizing this compound intermediates.

The choice of solvent significantly impacts cyclization efficiency. Dimethyl sulfone outperforms alternatives like diglyme or DMSO due to its thermal stability, enabling reactions at 175°C without side-product formation. Microwave-assisted synthesis has also been explored, reducing cyclization time to 30 minutes while maintaining yields above 80%.

Mechanistic Insights and Intermediate Characterization

Cyclization proceeds via nucleophilic attack of the amine group on the electrophilic carbon of the chloroformamidine, forming the quinazoline ring. Infrared (IR) spectroscopy confirms intermediate structures, with characteristic peaks for cyano (2231 cm⁻¹) and amine (3121 cm⁻¹) groups observed in 3-bromo-2-methyl-6-aminobenzonitrile .

Chemical Reactions Analysis

Types of Reactions

5-Methylquinazoline-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium on charcoal for reduction, and chloroformamidine hydrochloride for cyclization reactions. Typical conditions involve heating and the use of solvents like ethanol or 2-methoxyethyl ether .

Major Products Formed

The major products formed from these reactions include various substituted quinazolines and amine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

5-Methylquinazoline-2,4-diamine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Quinazoline-2,4-diamine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituent at Position 5 | Key Structural Features |

|---|---|---|---|---|

| 5-Methylquinazoline-2,4-diamine | C₉H₁₀N₄ | 174.20 | Methyl | Enhanced lipophilicity, compact substituent |

| 5-Chloroquinazoline-2,4-diamine | C₈H₇ClN₄ | 194.62 | Chlorine | Electron-withdrawing, polarizable halogen |

| 5-Bromoquinazoline-2,4-diamine | C₈H₇BrN₄ | 239.08 | Bromine | Larger halogen, potential for halogen bonding |

| 5-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine | C₁₄H₁₁ClN₄S | 302.78 | 4-Chlorophenylthio | Bulky, sulfur-linked aromatic group |

| 5-(p-Tolylthio)quinazoline-2,4-diamine | C₁₅H₁₄N₄S | 282.36 | p-Tolylthio | Methyl-phenylthio, increased hydrophobicity |

| 5-Ethoxyquinazoline-2,4-diamine | C₁₀H₁₂N₄O | 204.23 | Ethoxy | Ether linkage, moderate polarity |

| AF-353 (Pyrimidine-2,4-diamine) | C₁₆H₁₉IN₄O₂ | 434.16 | 5-Iodo-2-isopropyl-4-methoxyphenoxy | Pyrimidine core, complex substituent |

Antimicrobial Activity

- Methyl groups may improve membrane permeability compared to polar substituents .

- 5-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine : Demonstrated antifolate activity in Journal of Medicinal Chemistry (1995), with IC₅₀ values <1 μM against bacterial DHFR .

- AF-353 (Pyrimidine-2,4-diamine) : Exhibited potent DHFR inhibition (IC₅₀ = 12 nM) against Staphylococcus aureus, highlighting the pyrimidine core’s versatility in drug design .

Electronic and Steric Effects

- Halogenated Derivatives (Cl, Br) : Chlorine and bromine increase electron-withdrawing effects, enhancing binding to DHFR’s hydrophobic active site. Bromine’s larger size may improve affinity but reduce solubility .

- Arylthio Derivatives (e.g., p-Tolylthio) : Sulfur atoms facilitate π-π stacking and hydrogen bonding, while bulky groups may hinder enzyme access .

Q & A

Q. What are the recommended synthetic routes for 5-methylquinazoline-2,4-diamine in academic research?

- Methodological Answer : The synthesis of quinazoline derivatives often employs cyclization reactions of 2-aminobenzamide precursors. For this compound, electrochemical methods using aluminum and carbon electrodes with acetic acid as an electrolyte under mild conditions (room temperature) are promising, as demonstrated for analogous quinazolin-4(3H)-ones . Alternative routes include coupling substituted benzyl chlorides with 2-aminobenzamides at elevated temperatures, though this may require optimization for regioselectivity .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the positions of methyl and amine groups. For example, H NMR can resolve methyl protons (~δ 2.5 ppm) and aromatic protons in the quinazoline ring. High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) are critical for verifying molecular composition . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), as validated in studies on triazoloquinazoline derivatives .

Q. What methodologies are employed to evaluate the biological activity of this compound?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or calorimetry. For anticancer activity, conduct cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) and compare IC values to reference compounds like DBeq, a quinazoline-based p97 inhibitor . Antimicrobial potential can be assessed via microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can the synthesis yield of this compound be optimized under mild conditions?

- Methodological Answer : Optimize electrochemical parameters (current density, reaction time) to enhance cyclization efficiency. For example, yields >80% were achieved for 2-methylquinazolin-4(3H)-ones using undivided cells and acetic acid . Solvent selection (e.g., methanol or DMF) and stoichiometry of reactants (e.g., 2-aminobenzamide:methylating agent) should be systematically varied. Reaction monitoring via TLC or in situ FTIR can identify intermediates and byproducts .

Q. What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer : Employ X-ray crystallography or cryo-EM to determine binding modes with target enzymes (e.g., p97/VCP). For kinetic studies, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity () and thermodynamics . Molecular dynamics simulations can predict interactions between the methyl group and hydrophobic enzyme pockets, as demonstrated in triazine-diamine systems .

Q. How should researchers address discrepancies in reported biological activities of quinazoline-2,4-diamine derivatives?

- Methodological Answer : Conduct meta-analyses of published IC values and compare assay conditions (e.g., cell line variability, serum concentration). For example, triazoloquinazoline derivatives showed divergent activities depending on substituents (e.g., fluorophenyl vs. methyl groups) . Validate conflicting results via orthogonal assays (e.g., ATPase activity assays for p97 inhibitors) and standardize protocols (e.g., NIH/NCATS guidelines) .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.